molecular formula C16H19N3O4S2 B2422554 4-acetamido-N-(2-(5-methylthiophene-2-sulfonamido)ethyl)benzamide CAS No. 1091477-63-2

4-acetamido-N-(2-(5-methylthiophene-2-sulfonamido)ethyl)benzamide

Cat. No.: B2422554
CAS No.: 1091477-63-2
M. Wt: 381.47
InChI Key: QBTIZNGVQDYCGC-UHFFFAOYSA-N
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Description

4-acetamido-N-(2-(5-methylthiophene-2-sulfonamido)ethyl)benzamide is a complex organic compound with a unique structure that includes an acetamido group, a thiophene ring, and a sulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(2-(5-methylthiophene-2-sulfonamido)ethyl)benzamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester, followed by further functionalization to introduce the sulfonamido and acetamido groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(2-(5-methylthiophene-2-sulfonamido)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Scientific Research Applications

4-acetamido-N-(2-(5-methylthiophene-2-sulfonamido)ethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-acetamido-N-(2-(5-methylthiophene-2-sulfonamido)ethyl)benzamide involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with enzymes or receptors, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of functional groups, which allows for a wide range of chemical reactions and interactions with biological molecules. This versatility makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

4-acetamido-N-[2-[(5-methylthiophen-2-yl)sulfonylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S2/c1-11-3-8-15(24-11)25(22,23)18-10-9-17-16(21)13-4-6-14(7-5-13)19-12(2)20/h3-8,18H,9-10H2,1-2H3,(H,17,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTIZNGVQDYCGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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